molecular formula C8H12O B154707 3-Vinylcyclohexanone CAS No. 1740-63-2

3-Vinylcyclohexanone

Cat. No. B154707
CAS RN: 1740-63-2
M. Wt: 124.18 g/mol
InChI Key: VQVDMUZRMVBLJE-UHFFFAOYSA-N
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Description

3-Vinylcyclohexanone is a compound that can be derived from various chemical reactions and synthetic methods. It is a versatile intermediate that can be used to synthesize a wide range of chemical structures, including azaheterocycles, cyclohexanol derivatives, and methylenecyclohexenes. The compound's reactivity and the ability to undergo different transformations make it an interesting subject for research in organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-vinylcyclohexanone can be achieved through several methods. For instance, Mn(III)-mediated formal [3+3]-annulation using vinyl azides and cyclopropanols has been developed to prepare pyridines and δ-lactams, which are structurally related to 3-vinylcyclohexanone . Another method involves gold-catalyzed carbocyclization of dienyl acetates to construct multifunctionalized 3-vinylcyclohexanol derivatives . Additionally, cobalt-catalyzed reductive [5+1]-cycloadditions between vinylcyclopropane and vinylidene can provide methylenecyclohexenes, which share a similar structural motif .

Molecular Structure Analysis

The molecular structure of 3-vinylcyclohexanone and its derivatives can be influenced by the substituents and the reaction conditions. For example, the configuration orientation of the allylic cation group in the gold-catalyzed reaction affects the resulting product's structure, leading to either trans-cyclohexanols or cis-piperidine derivatives . Theoretical investigations using computational methods such as density functional theory (DFT) have been used to study the potential energy surface and the rearrangement of related compounds like 3-vinylmethylenecyclobutane .

Chemical Reactions Analysis

3-Vinylcyclohexanone and its analogs can participate in various chemical reactions. The facile thermal electrocyclization of 3-vinyl-1,3,5-hexatriene, for example, yields 2-vinyl-1,3-cyclohexadiene, demonstrating the compound's ability to undergo significant structural changes under thermal conditions . The crossed beam reaction of cyano radicals with hydrocarbon molecules also shows the dynamic chemical behavior of vinyl compounds in forming products like vinylcyanide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-vinylcyclohexanone derivatives can be quite diverse, depending on their structure and substituents. Cyano-functionalized derivatives exhibit aggregation-induced emission characteristics and diverse thermochromic behavior, which are influenced by the length of the alkyl chains attached to the molecule . The introduction of cyano groups into PPV analogous compounds leads to a remarkable torsion of the conjugated backbones, affecting the physical properties of the material .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Vinylation of Enolates : 3-Vinylcyclohexanone derivatives, such as trans-3-methyl-2-vinylcyclohexanone, can be synthesized through vinylation of enolates using vinyl cation equivalents. This process involves the use of dicarbonyl(cyclopentadienyl)(ethyl vinyl ether)iron tetrafluoroborate as an intermediate (Chang, Rosenblum, & Simms, 2003).

  • Annelation Reactions : 3-Vinylcyclohexanone and its derivatives can be used in annelation reactions. For instance, cyclohexanone has been utilized in reactions to synthesize complex structures like 5-dimethyl(phenyl)silylbicyclo[4.4.0]decan-3-one and 2-vinylcyclohexylacetic acid (Fleming, Newton, Sabin, & Zammattio, 1992).

  • Gold-Catalyzed Carbocyclization : A method was developed using gold catalysis for constructing multifunctionalized 3-vinylcyclohexanol derivatives from 1,6-dienyl acetates. The reaction yields both trans-cyclohexanols and cis-piperidine derivatives, showcasing the versatility of 3-vinylcyclohexanone in organic synthesis (Zhu et al., 2011).

  • Catalyzed Cyclization Reactions : Methyl 3-oxo-9-phenoxy-7-nonenoate undergoes palladium-catalyzed cyclization to produce 2-carbomethoxy-3-vinylcyclohexanone selectively, showcasing the potential of 3-vinylcyclohexanone in the synthesis of cyclic ketones (Tsuji, Kobayashi, Kataoka, & Takahashi, 1980).

Photopolymerization

  • Photopolymerization of Vinyl Chloride : Cyclohexanone sensitizes the photopolymerization of vinyl chloride, demonstrating a role in polymer science. This process involves a gel effect and cyclohexanone acting both as a solvent and a photosensitizer (Valentine, 1957).

Catalysis

  • Palladium-Catalyzed Asymmetric Cyclization : 3-Vinylcyclohexanone derivatives have been synthesized via palladium-catalyzed asymmetric cyclization, demonstrating their utility in chiral synthesis and catalysis (Yamamoto & Tsuji, 1982).

Biofuel Research

  • Biofuel Potential : Cyclohexanone, a related compound, has been identified as a potential second-generation biofuel. Computational kinetic studies have explored its unimolecular decomposition pathways, highlighting its relevance in biofuel research (Zaras, Dagaut, & Serinyel, 2015).

properties

IUPAC Name

3-ethenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVDMUZRMVBLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339615
Record name Cyclohexanone, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Vinylcyclohexanone

CAS RN

1740-63-2
Record name Cyclohexanone, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
K Yamamoto, J Tsuji - Tetrahedron Letters, 1982 - Elsevier
… gives 2-methoxycarbonyl-3-vinylcyclohexanone (2) despite … to give 2-methoxycarbonyl-3-vinylcyclohexanone (_2j4' in 60-… activity was examined with 3-vinylcyclohexanone (3) which …
Number of citations: 61 www.sciencedirect.com
J Tsuji, Y Kobayashi, H Kataoka, T Takahashi - Tetrahedron Letters, 1980 - Elsevier
… Methyl 3-0x0-9phenoxy-7-nonenoate (10) was subjected to the palladium-catalyzed cyclization to afford Z-carbomethoxy-3-vinylcyclohexanone (2) selectively without forming the eight-…
Number of citations: 140 www.sciencedirect.com
R Goddard, G Hopp, PW Jolly, C Krüger… - Journal of …, 1995 - Elsevier
… The cyclohexanone 2-(1-hydroxyethyliden)-3-vinylcyclohexanone isomerizes in the presence of palladium to give the palladium-alkene complex (~72-2-acetyl-3-ethylcyclohex-2-enone)…
Number of citations: 33 www.sciencedirect.com
KJ Crandall, JP Arrington, RJ Watkins - Chemical Communications …, 1967 - pubs.rsc.org
… in photochemical transformations, we have examined the photolysis of cyclo-oct-kenone (I) and find that the major reaction involves a unique conversion into 3-vinylcyclohexanone (11). …
Number of citations: 0 pubs.rsc.org
BH Lipshutz, RS Wilhelm… - The Journal of Organic …, 1984 - ACS Publications
… -3-vinylcyclohexanone in 34% yield vs. cyclohexanone. … of 3,5,5-trimethyl3- vinylcyclohexanone to the extent of 98%. … of 3,5,5-trimethyl-3-vinylcyclohexanone in 11% yield. Mesityl Oxide. …
Number of citations: 133 pubs.acs.org
P Dowd, A Gold, K Sachdev - Journal of the American Chemical …, 1970 - ACS Publications
… (10) The 3-vinylcyclohexanone was … On the other hand, we have established that the observed products, 3-vinylcyclohexanone and oxetane, are stable under our conditions. …
Number of citations: 23 pubs.acs.org
M Kato, F Kido, M Watanabe, Y Masuda… - Journal of the Chemical …, 1993 - pubs.rsc.org
In connection with search for chiral key intermediates useful for the synthesis of elemanoids, (3R,4S)-3-acetoxymethyl- and 3-tert-butyldimethylsiloxymethyl-4-isopropenyl-3-…
Number of citations: 7 pubs.rsc.org
T Kametani, H Nemoto - Tetrahedron, 1981 - Elsevier
… The olefinic benzocyclobutene (34)could be derived by alkylation of cyclohexanone derivatives such as 2-methyl-3-vinylcyclohexanone … (41) gave the 3-vinylcyclohexanone …
Number of citations: 185 www.sciencedirect.com
JK Crandall, RJ Watkins - The Journal of Organic Chemistry, 1971 - ACS Publications
… Interestingly, pyrolysis of 3vinylcyclohexanone under these … (14 and 15), 3-vinylcyclohexanone (11), and cis-octa-2,7dien-4… -2-ethylidenecyclohexanone (15), 3-vinylcyclohexanone (11), …
Number of citations: 17 pubs.acs.org
GH Posner, LL Frye - Israel Journal of Chemistry, 1984 - Wiley Online Library
… 3vinylcyclohexanone for polarimetry was Kugelrohr distilled to remove any trace high boiling impurities giving [a]% = 142.9" (c 0.45, CHCI,). The remainder of the 3-vinylcyclohexanone (…
Number of citations: 48 onlinelibrary.wiley.com

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